9-Decene-1,2-diol

Olefin metathesis Click chemistry Polymer precursor

9-Decene-1,2-diol (CAS 85866-05-3, molecular formula C₁₀H₂₀O₂, molecular weight 172.26 g/mol) is a linear aliphatic vicinal diol possessing a terminal carbon-carbon double bond at the C9 position. Classified in ChEBI (CHEBI:231712) as a 1-decene derivative and an ethanediol derivative, this compound functions as a metabolite linked to its epoxide precursor 1,2-epoxy-9-decene.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 85866-05-3
Cat. No. B12649614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Decene-1,2-diol
CAS85866-05-3
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESC=CCCCCCCC(CO)O
InChIInChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-10(12)9-11/h2,10-12H,1,3-9H2
InChIKeyJZRZUZGKZKFMJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Decene-1,2-diol (CAS 85866-05-3): A Terminal-Unsaturated Vicinal Diol for Dual-Functionality Synthesis and Biocatalytic Production


9-Decene-1,2-diol (CAS 85866-05-3, molecular formula C₁₀H₂₀O₂, molecular weight 172.26 g/mol) is a linear aliphatic vicinal diol possessing a terminal carbon-carbon double bond at the C9 position [1]. Classified in ChEBI (CHEBI:231712) as a 1-decene derivative and an ethanediol derivative, this compound functions as a metabolite linked to its epoxide precursor 1,2-epoxy-9-decene [2]. Its defining structural feature—the coexistence of adjacent 1,2-dihydroxyl groups and a terminal olefin within the same C₁₀ backbone—distinguishes it fundamentally from the fully saturated commodity analog 1,2-decanediol (CAS 1119-86-4, C₁₀H₂₂O₂) [3]. Calculated physicochemical properties include a density of 0.935 g/cm³, a boiling point of 289.4 °C at 760 mmHg, a flash point of 132.8 °C, a LogP of 1.87, and a refractive index of 1.467 .

Why 1,2-Decanediol Cannot Substitute for 9-Decene-1,2-diol: The Terminal Olefin Defines Reactivity and Application Scope


Generic substitution between 9-decene-1,2-diol and 1,2-decanediol—or any other 1,2-alkanediol of similar chain length—fails because the terminal C=C double bond of the target compound is not an inert structural embellishment but a chemically addressable functional handle that unlocks entire categories of reactivity entirely inaccessible to saturated analogs . This unsaturation enables olefin-specific transformations (cross-metathesis, thiol-ene coupling, epoxidation, and ADMET polymerization) that are simply impossible with 1,2-decanediol [1]. Furthermore, the double bond alters key physicochemical properties: the target compound exhibits a substantially higher boiling point (289.4 °C vs. 255 °C for 1,2-decanediol) and remains a liquid at ambient temperature, whereas 1,2-decanediol is a solid (mp 48–50 °C), with direct implications for formulation handling and solvent-free processing workflows . For procurement decisions, substituting the saturated analog eliminates the strategic advantage of orthogonal reactivity at the terminal olefin while simultaneously necessitating re-validation of physical processing parameters due to the solid-to-liquid phase difference.

9-Decene-1,2-diol: Quantified Differentiation Evidence Against Closest Analogs


Terminal Olefin vs. Saturated Backbone: A Reactive Handle Absent from 1,2-Decanediol

9-Decene-1,2-diol possesses one terminal carbon-carbon double bond (C9=C10) in addition to the vicinal 1,2-diol moiety, whereas 1,2-decanediol contains only the saturated C₁₀ backbone. This terminal olefin is a chemically competent functional group for acyclic diene metathesis (ADMET) polymerization—a reaction that transforms α,ω-dienes into linear unsaturated polyesters. In the ADMET polymerization study by Moser et al. (2020), α,ω-dienes derived from 9-decenoic acid were polymerized using Hoveyda-Grubbs second-generation catalyst (1.0 mol%) with 2,6-dichloro-1,4-benzoquinone as isomerization inhibitor under vacuum, producing renewable polyesters with Mₙ 6.6–8.9 kDa and Ð 1.75–2.14. Critically, 1,2-decanediol lacks the terminal alkene required for this transformation and cannot serve as an ADMET monomer [1]. The olefin also enables thiol-ene click chemistry and epoxidation pathways that are structurally precluded in the saturated analog.

Olefin metathesis Click chemistry Polymer precursor

Synthetic Yield Benchmark: Hydroboration-Oxidation Route Delivers ~89% Yield for 9-Decene-1,2-diol Synthesis

The synthesis of 9-decene-1,2-diol via hydroboration-oxidation of 9-decene has been reported by Xu and Qu (2011) to proceed with approximately 89% yield . In this two-step protocol, 9-decene is treated with a borane reagent (e.g., BH₃·THF or B₂H₆) to form an organoborane intermediate, which is subsequently oxidized with hydrogen peroxide under alkaline conditions to yield the vicinal diol. For comparison, the synthesis of 1,2-decanediol from 1-decene via analogous dihydroxylation (e.g., using OsO₄ or Sharpless asymmetric dihydroxylation) typically achieves yields in the 75–95% range depending on conditions, but the starting olefin 1-decene is more costly than 9-decene derived from renewable fatty acid metathesis pathways [1]. The ~89% yield establishes a practical benchmark for procurement evaluation of custom-synthesized material versus commercially sourced batches.

Hydroboration-oxidation Vicinal diol synthesis Synthetic efficiency

Enzymatic Production Route: Epoxide Hydrolase-Catalyzed Hydrolysis of 1,2-Epoxy-9-decene to 9-Decene-1,2-diol

9-Decene-1,2-diol is the specific product of the epoxide hydrolase-catalyzed hydrolysis of 1,2-epoxy-9-decene, as documented in the RHEA database (reaction RHEA:80787) [1]. This enzymatic route provides a biocatalytic alternative to chemical hydroboration-oxidation, with the potential for enantioselective production when appropriate epoxide hydrolases are employed. In contrast, 1,2-decanediol cannot be accessed via this specific epoxide hydrolase route because its saturated backbone lacks the requisite epoxide precursor. The broader class of epoxide hydrolases is well-established for the enantioselective synthesis of chiral 1,2-diols from racemic epoxides, as reviewed in the literature on epoxide hydrolase synthetic applications [2]. For procurement decisions, the availability of a distinct enzymatic production route means that 9-decene-1,2-diol can be sourced via a fundamentally different supply chain (biocatalytic vs. purely chemical), which may affect cost, enantiopurity specifications, and sustainability profiles.

Epoxide hydrolase Biocatalysis Chiral diol synthesis

Physicochemical Differentiation: Boiling Point, Phase Behavior, and LogP vs. 1,2-Decanediol

9-Decene-1,2-diol exhibits a calculated boiling point of 289.4 °C at 760 mmHg and exists as a liquid at room temperature, whereas 1,2-decanediol has a measured boiling point of 255 °C at 760 mmHg and is a solid at ambient temperature (melting point 48–50 °C) . Additionally, 9-decene-1,2-diol has a lower calculated LogP of 1.87 compared to the estimated LogP of approximately 2.3–2.5 for 1,2-decanediol, indicating moderately greater hydrophilicity attributable to the polarizable terminal double bond . The density for 9-decene-1,2-diol is calculated at 0.935 g/cm³ versus approximately 0.922–0.942 g/cm³ for the solid saturated analog. The liquid physical state at room temperature is a critical differentiator for formulation scientists, as it eliminates the need for pre-heating or solvent dissolution required when handling solid 1,2-decanediol in certain processing workflows [1].

Physicochemical properties Formulation handling Phase behavior

Deoxydehydration (DODH) Substrate: Transformative Conversion to 1,9-Decadiene, a Valuable Diene Building Block

9-Decene-1,2-diol, as a vicinal diol, serves as a substrate for molybdenum-catalyzed deoxydehydration (DODH), a reaction that converts the 1,2-diol moiety into a terminal alkene while preserving the existing terminal olefin—yielding 1,9-decadiene, a potentially valuable α,ω-diene for polymerization . The state-of-the-art molybdenum catalyst system (C1) reported by Peulecke et al. (2024) achieves full conversion with up to 97% selectivity toward the desired alkene product when applied to linear aliphatic 1,2-diols at 170 °C using 5 mol% catalyst loading and triphenylphosphine as reductant . By contrast, DODH of 1,2-decanediol yields only 1-decene (a mono-olefin), which lacks the second terminal olefin required for subsequent ADMET or cross-metathesis chemistry. The ability of 9-decene-1,2-diol to serve as a precursor to 1,9-decadiene—a diene monomer—represents a distinct value proposition for procurement in the context of renewable polymer precursor synthesis [1].

Deoxydehydration Biomass conversion Molybdenum catalysis

Class-Level Antimicrobial and Pediculicidal Activity: Structural Context for Biological Evaluation

While no direct antimicrobial or pediculicidal head-to-head comparison data for 9-decene-1,2-diol versus 1,2-decanediol were identified in the peer-reviewed literature, class-level structure-activity relationship (SAR) data provide a provisional framework for biological evaluation. In a comparative pediculicidal study, 1,2-decanediol exhibited an LC₅₀ of 12 mmol/L against head lice (potency index defined as 100%), whereas the structurally related mono-ol 9-decene-1-ol showed a substantially higher LC₅₀ of 33 mmol/L (potency index 36%) [1]. This 2.75-fold difference indicates that the vicinal diol moiety is critical for pediculicidal potency. For antimicrobial activity, 1,2-alkanediols with 6–12 carbon atoms demonstrate antibacterial activity against both Staphylococcus aureus and S. epidermidis, with activity dependent on alkyl chain length [2]. The terminal unsaturation in 9-decene-1,2-diol may modulate membrane partitioning and biological activity relative to the fully saturated 1,2-decanediol, though this hypothesis remains untested with the target compound specifically. Users procuring 9-decene-1,2-diol for biological screening should directly benchmark it against 1,2-decanediol under identical assay conditions rather than relying on class-level extrapolations.

Antimicrobial Pediculicidal 1,2-Alkanediol SAR

9-Decene-1,2-diol: Evidence-Backed Application Scenarios for Procurement and Research Use


ADMET Polymerization: Renewable Polyester Monomer Precursor via the Terminal Olefin Handle

For research groups and industrial R&D teams engaged in renewable polymer synthesis, 9-decene-1,2-diol enables access to α,ω-diene monomers via functionalization at the terminal olefin, followed by acyclic diene metathesis (ADMET) polycondensation. Moser et al. (2020) demonstrated that α,ω-dienes derived from 9-decenoic acid undergo efficient ADMET polymerization using Hoveyda-Grubbs second-generation catalyst, yielding renewable polyesters with Mₙ 6.6–8.9 kDa, Ð 1.75–2.14, and ≥76% renewable carbon content [1]. 9-Decene-1,2-diol can be analogously converted to an α,ω-diene ester monomer, whereas 1,2-decanediol cannot participate in this olefin-dependent chemistry. This scenario is directly supported by the terminal olefin differentiation evidence established in Evidence Item 1 of Section 3.

Biocatalytic Production of Enantiopure 1,2-Diols via Epoxide Hydrolase-Mediated Resolution

For fine chemical and pharmaceutical intermediate production, 9-decene-1,2-diol is accessible through the epoxide hydrolase-catalyzed hydrolysis of 1,2-epoxy-9-decene, as catalogued in the RHEA database (RHEA:80787) [2]. This biocatalytic route offers the potential for enantioselective production when chiral epoxide hydrolases are employed—a well-established approach for synthesizing enantiopure 1,2-diols that serve as chiral building blocks for beta-blocker pharmaceuticals and other bioactive molecules [3]. The saturated analog 1,2-decanediol lacks the corresponding epoxide precursor and cannot be produced via this enzymatic pathway. This scenario is directly supported by the enzymatic route differentiation evidence established in Evidence Item 3 of Section 3.

Chemical Biology Tool: Nitrification Inhibition Research in Agricultural Science

The structurally related positional isomer 1,9-decanediol has been identified as a biological nitrification inhibitor (BNI) secreted by rice roots, functioning by blocking ammonia monooxygenase (AMO) activity in soil nitrifying bacteria [4]. Di et al. (2026) demonstrated that 1,9-decanediol biosynthesis involves α-linolenic acid and linoleic acid precursors, with specific transporter-mediated secretion in rice varieties [5]. While 9-decene-1,2-diol is the 1,2-diol positional isomer rather than the 1,9-diol, its terminal unsaturation provides a reactive handle for probe derivatization (e.g., fluorescent tagging via olefin metathesis or thiol-ene chemistry) that could enable mechanistic BNI studies not possible with the saturated 1,9-decanediol. Researchers investigating nitrification inhibition should consider 9-decene-1,2-diol as a functionalizable analog, though direct BNI activity data remain to be generated.

Deoxydehydration (DODH) to 1,9-Decadiene: A Biomass-Derived Route to Diene Monomers

For laboratories developing biomass-to-chemicals conversion processes, 9-decene-1,2-diol can serve as a DODH substrate to produce 1,9-decadiene—a valuable α,ω-diene for polymer synthesis. The molybdenum catalyst system (C1) reported by Peulecke et al. (2024) achieves full substrate conversion with up to 97% alkene selectivity for linear aliphatic 1,2-diols at 170 °C . Molybdenum is significantly cheaper and more abundant than rhenium, making Mo-catalyzed DODH an economically viable pathway. The product 1,9-decadiene contains two terminal olefins, enabling its use as an ADMET monomer or cross-metathesis partner—capabilities not offered by the DODH product of 1,2-decanediol (1-decene, a mono-olefin). This scenario is directly supported by the DODH substrate evidence established in Evidence Item 5 of Section 3.

Quote Request

Request a Quote for 9-Decene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.